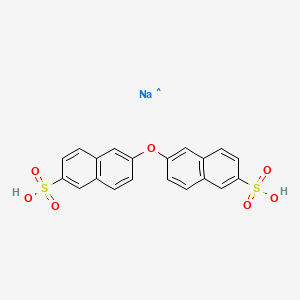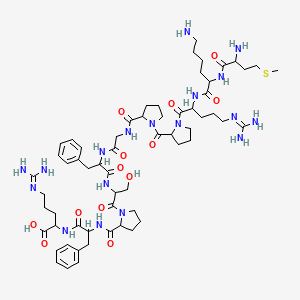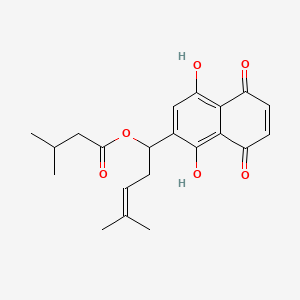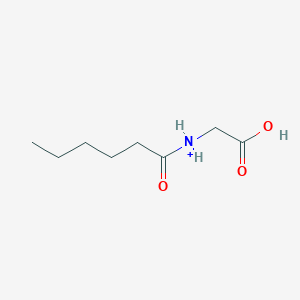
6,6'-Oxybis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Oxybis- is a compound known for its unique chemical structure and properties. It is often referred to in the context of its derivatives, such as 6,6’-Oxybis(2-naphthalenesulfonic acid) disodium salt. This compound is characterized by the presence of an oxygen atom bridging two naphthalene rings, each substituted with sulfonic acid groups. It is widely used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Oxybis- compounds typically involves the reaction of naphthalene derivatives with sulfonating agents. One common method is the sulfonation of 2-naphthol with sulfuric acid, followed by oxidation to introduce the oxygen bridge. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6,6’-Oxybis- compounds involves large-scale sulfonation and oxidation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Oxybis- compounds undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonic acid groups to sulfonates or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, phosphoric acid.
Major Products
The major products formed from these reactions include various substituted naphthalenes, sulfonates, and other derivatives that retain the core 6,6’-Oxybis- structure.
Wissenschaftliche Forschungsanwendungen
6,6’-Oxybis- compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their use in drug delivery systems and as potential therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,6’-Oxybis- compounds involves their interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with proteins and other biomolecules, affecting their function. The oxygen bridge provides a unique structural feature that can influence the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Oxybis(benzo[d]thiazol-2-amine): Known for its use in coordination chemistry and potential biological activities.
6,6’-Oxybis(4,1-phenylene)bis(azanylylidene)bis(methanylylidene): Studied for its supramolecular assemblies and interactions.
Uniqueness
6,6’-Oxybis- compounds are unique due to their stable oxygen bridge and the presence of sulfonic acid groups, which provide distinct chemical and physical properties. These features make them versatile in various applications, from industrial processes to scientific research.
Eigenschaften
Molekularformel |
C20H14NaO7S2 |
|---|---|
Molekulargewicht |
453.4 g/mol |
InChI |
InChI=1S/C20H14O7S2.Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;/h1-12H,(H,21,22,23)(H,24,25,26); |
InChI-Schlüssel |
PFYLRUAKXPPAKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)




![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)
